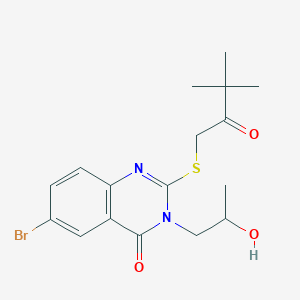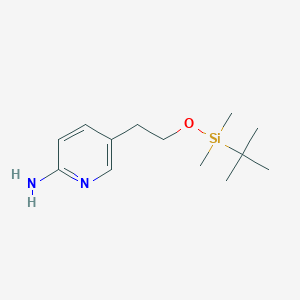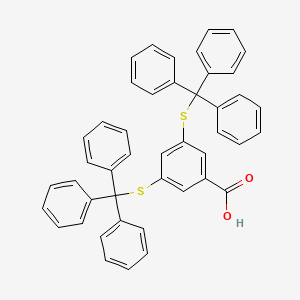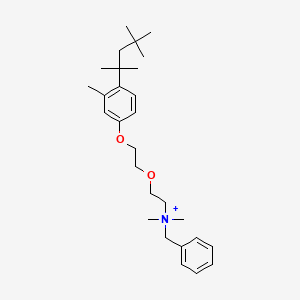![molecular formula C6H7BN4O2 B12819507 (2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a boronic acid group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. For instance, the reaction of 2-aminopyridine with a nitrile in the presence of an oxidizing agent such as sodium hypochlorite or manganese dioxide can yield the desired triazolo[1,5-a]pyridine scaffold .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. These methods allow for better control over reaction conditions, improved safety, and scalability. Additionally, the use of heterogeneous catalysts can enhance the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, manganese dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of inhibitors targeting enzymes such as Janus kinases (JAK1, JAK2) and other kinases involved in disease pathways.
Material Science: It is utilized in the design of light-emitting materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Mécanisme D'action
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable compound in the development of anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyridine: Another structural isomer with different biological activities and applications.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which allows for versatile functionalization through coupling reactions. This makes it a valuable building block for the synthesis of complex molecules with diverse biological activities.
Propriétés
Formule moléculaire |
C6H7BN4O2 |
|---|---|
Poids moléculaire |
177.96 g/mol |
Nom IUPAC |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H,(H2,8,10) |
Clé InChI |
NBHXVGSRKRHFCP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN2C1=NC(=N2)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
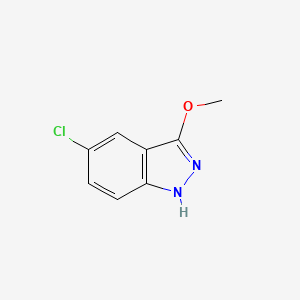
![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
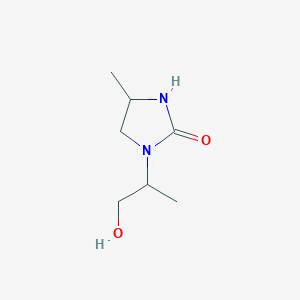
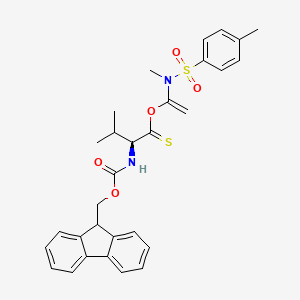
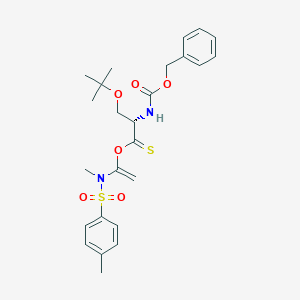
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)

